The antiproliferative activity of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides against cancer cells, along with their impact on mTORC1 and autophagy, positions these compounds as promising candidates for anticancer drug development. Their ability to modulate autophagy, a process often dysregulated in cancer, could lead to new therapeutic strategies for treating malignancies1.
The novel potential antipsychotic agents, such as 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, offer a new avenue for treating psychiatric disorders. These compounds' lack of interaction with dopamine receptors and their ability to reduce spontaneous locomotion in mice without causing ataxia or dystonic movements suggest a safer profile for long-term use in patients2.
The synthesized compound (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide has shown in vitro antidiabetic activity, which could be due to its inhibition of the α-glucosidase enzyme. This suggests potential applications in the management of diabetes, with the added benefit of antioxidant properties3.
Derivatives of 1-Benzyl-3,5-dimethyl-1H-pyrazole have also been explored for their chemical sensing capabilities. For example, 1-(2-benzothiazole)-3-(2-thiophene)-2-pyrazoline derivatives exhibit strong affinity toward divalent transition metal ions, with certain derivatives enhancing fluorescence intensity upon binding with Zn2+ ions. This property could be utilized in the development of selective chemical sensors for metal ions4.
1-Benzyl-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole class of heterocyclic compounds. It features a five-membered ring structure containing two nitrogen atoms, with a benzyl group attached to one nitrogen and two methyl groups at positions 3 and 5 of the pyrazole ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.
1-Benzyl-3,5-dimethyl-1H-pyrazole is classified as a substituted pyrazole. Pyrazoles are known for their diverse pharmacological properties, making them valuable in drug development. The specific compound can be synthesized through various chemical reactions involving hydrazines and carbonyl compounds, positioning it as a versatile intermediate in organic synthesis.
The synthesis of 1-benzyl-3,5-dimethyl-1H-pyrazole can be achieved through several methods:
The molecular formula of 1-benzyl-3,5-dimethyl-1H-pyrazole is . The structure consists of:
The presence of these substituents influences the compound's electronic properties and steric interactions, which are critical for its biological activity .
1-Benzyl-3,5-dimethyl-1H-pyrazole undergoes various chemical transformations:
The mechanism of action for 1-benzyl-3,5-dimethyl-1H-pyrazole primarily revolves around its reactivity due to the electrophilic nature of the functional groups present. The benzyl group enhances its ability to interact with biological targets by mimicking natural biomolecules' binding sites. This structural characteristic allows for potential applications in designing therapeutic agents targeting specific biological pathways .
While specific data on the physical properties of 1-benzyl-3,5-dimethyl-1H-pyrazole is limited, similar pyrazole derivatives are typically characterized by:
Chemically, 1-benzyl-3,5-dimethyl-1H-pyrazole is expected to exhibit:
1-Benzyl-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
The compound's unique structure allows researchers to explore various modifications that could lead to new therapeutic agents or materials with enhanced functionalities .
1-Benzyl-3,5-dimethyl-1H-pyrazole (C₁₂H₁₄N₂) crystallizes in the monoclinic space group P2₁, with unit cell parameters a = 6.2303(6) Å, b = 5.5941(5) Å, c = 15.1364(15) Å, and β = 97.049(1)°. The unit cell volume is 523.56(9) ų, with Z = 2 molecules per unit cell and a calculated density of 1.181 g/cm³ [3]. The asymmetric unit contains one discrete molecule, wherein the pyrazole ring adopts a planar conformation, and the benzyl substituent attaches to the pyrazole’s N1 position via a methylene (–CH₂–) linker.
Table 1: Crystallographic Parameters for 1-Benzyl-3,5-dimethyl-1H-pyrazole
Parameter | Value |
---|---|
Space group | P2₁ |
a (Å) | 6.2303(6) |
b (Å) | 5.5941(5) |
c (Å) | 15.1364(15) |
β (°) | 97.049(1) |
Volume (ų) | 523.56(9) |
Z | 2 |
Density (g/cm³) | 1.181 |
The dihedral angle between the mean planes of the pyrazole ring and the phenyl ring of the benzyl group is 78.65(19)° [3]. This near-orthogonal orientation minimizes steric repulsion between the 3,5-dimethyl groups on the pyrazole and the ortho-hydrogens of the phenyl ring. The benzyl group’s methylene linker (C–CH₂–N) exhibits free rotational flexibility in the solid state, adopting a conformation that optimizes crystal packing. The twist angle (defined as the N1–C(benzyl)–C(ipso)–C(ortho) torsion) measures approximately −65.2°, indicating a gauche arrangement relative to the pyrazole plane.
In the crystal lattice, molecules are linked via N2–H2⋯N1 hydrogen bonds (D–H = 0.86 Å, H⋯A = 2.09 Å, D⋯A = 2.946(4) Å, D–H⋯A angle = 170°). These interactions form infinite C(4) chains along the [010] direction (b-axis) [3]. The chains are stabilized by weak van der Waals contacts between methyl/phenyl groups but lack π-stacking due to the near-orthogonal ring orientations. The hydrogen-bonding network dominates the supramolecular architecture, with no significant C–H⋯π or π⋯π interactions observed.
Table 2: Hydrogen-Bond Geometry for 1-Benzyl-3,5-dimethyl-1H-pyrazole
D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | D–H⋯A (°) |
---|---|---|---|---|
N2–H2⋯N1ⁱ | 0.86 | 2.09 | 2.946(4) | 170 |
Symmetry code: (i) x, −y+1/2, z+1/2
1-Benzyl-3,5-dimethyl-1H-pyrazole exhibits fixed N1-substitution, which eliminates annular tautomerism by blocking proton transfer between the pyrazole nitrogen atoms (N1 and N2). This contrasts with unsubstituted pyrazoles, where rapid proton exchange (with energy barriers of 10–14 kcal/mol) enables interconversion between 1H- (N1–H) and 2H- (N2–H) tautomers [5]. Nuclear magnetic resonance (¹H NMR) spectroscopy in solution (CDCl₃ or DMSO-d₆) reveals a single resonance for the N2–H proton at δ ~10.5–11.0 ppm, confirming exclusive protonation at N2 [3] [10].
The benzyl group undergoes restricted rotation around the N1–CH₂ bond. Variable-temperature NMR studies of analogous N-benzylpyrazoles show coalescence of diastereotopic methylene protons below −30°C, indicating a rotational energy barrier of ~10–12 kcal/mol [1]. Solvent polarity minimally affects tautomeric stability but influences conformational preferences: polar solvents (e.g., DMSO) stabilize extended conformations, while apolar solvents (e.g., benzene) favor folded arrangements where the phenyl ring partially shields the pyrazole.
The dihedral angle between pyrazole and aryl rings in N-benzylpyrazoles is highly sensitive to substituent effects:
Hydrogen-bonding motifs vary with functionalization:
Steric effects from 3,5-dimethyl groups enforce larger dihedral angles (78.65° vs. 65–70° in non-methylated analogues) and disrupt π-stacking. Crystal packing efficiency decreases with increasing dihedral angle: 1-benzyl-3,5-dimethyl-1H-pyrazole achieves a density of 1.181 g/cm³, whereas 4-benzyl-1H-pyrazole (smaller dihedral angle) packs more densely (1.344 g/cm³) [3] [2].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: